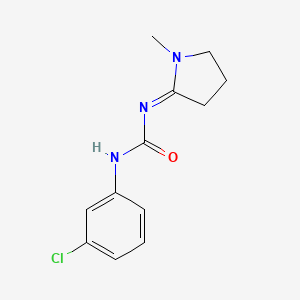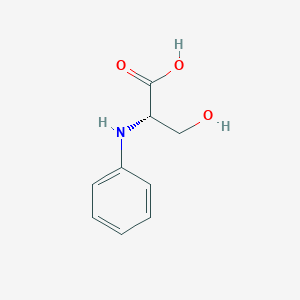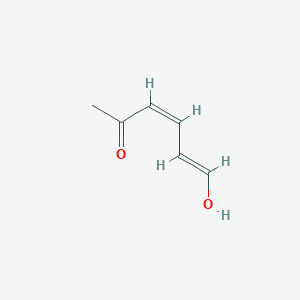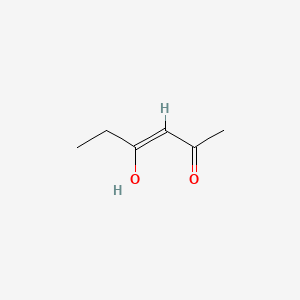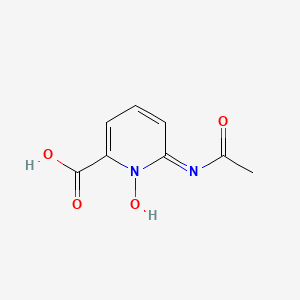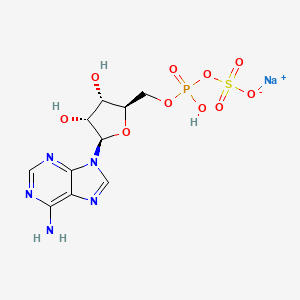
5'-Adenylyl Sulfate Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Adenylyl Sulfate Sodium Salt is a compound that plays a significant role in various biochemical processes. It is an adenosine 5’-phosphate with a sulfo group attached to one of the phosphate OH groups . This compound is involved in the sulfate assimilation pathway, which is crucial for the synthesis of sulfur-containing amino acids and other metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5’-Adenylyl Sulfate Sodium Salt typically involves the reaction of adenosine 5’-phosphate with sulfuric acid or its derivatives. The process can be carried out under controlled conditions to ensure the formation of the desired product. The reaction is usually performed in an aqueous medium, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
In an industrial setting, the production of 5’-Adenylyl Sulfate Sodium Salt may involve large-scale chemical synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
5’-Adenylyl Sulfate Sodium Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various sulfur-containing products.
Reduction: It can be reduced to sulfite using specific reductases.
Substitution: The sulfo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as glutathione, and various catalysts that facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfite, sulfate, and various substituted adenosine derivatives. These products are important intermediates in biochemical pathways and have various applications in research and industry .
Scientific Research Applications
5’-Adenylyl Sulfate Sodium Salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of sulfur-containing compounds and as a standard in analytical chemistry.
Medicine: It is used in studies related to metabolic disorders and the role of sulfur metabolism in various diseases.
Industry: The compound is used in the production of fertilizers, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism of action of 5’-Adenylyl Sulfate Sodium Salt involves its role as an intermediate in the sulfate assimilation pathway. It is converted to sulfite by the enzyme adenylylsulfate reductase, which uses glutathione as an electron donor. This reaction is a key regulatory step in the synthesis of sulfur-containing compounds .
Comparison with Similar Compounds
Similar Compounds
3’-Phosphoadenylylsulfate: Another important intermediate in the sulfate assimilation pathway.
Adenosine 5’-phosphosulfate: A precursor to 5’-Adenylyl Sulfate Sodium Salt and other sulfur-containing compounds.
Uniqueness
5’-Adenylyl Sulfate Sodium Salt is unique due to its specific role in the sulfate assimilation pathway and its involvement in the synthesis of a wide range of sulfur-containing compounds. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for research and industry .
Properties
Molecular Formula |
C10H13N5NaO10PS |
|---|---|
Molecular Weight |
449.27 g/mol |
IUPAC Name |
sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] sulfate |
InChI |
InChI=1S/C10H14N5O10PS.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-26(18,19)25-27(20,21)22;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H,20,21,22);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |
InChI Key |
JYPWXEPVDQGNMS-MCDZGGTQSA-M |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OS(=O)(=O)[O-])O)O)N.[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)[O-])O)O)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



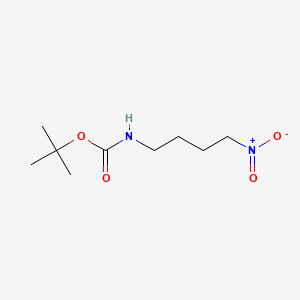

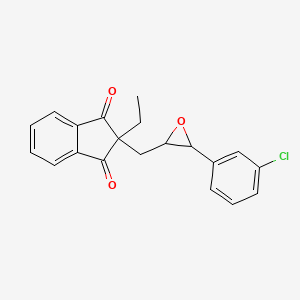
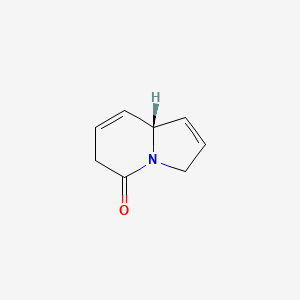
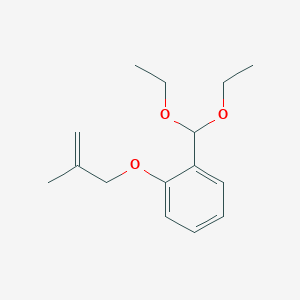
![2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one](/img/structure/B13813029.png)
